

# 4'-Methoxypropiophenone: A Comprehensive Technical Guide for Organic Synthesis

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Compound of Interest		
Compound Name:	4'-Methoxypropiophenone	
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#### **Abstract**

**4'-Methoxypropiophenone** is a key aromatic ketone that serves as a versatile and crucial building block in the landscape of organic synthesis. Its chemical structure, featuring a methoxy-substituted phenyl ring attached to a propanone moiety, provides a reactive scaffold for the construction of a diverse array of more complex molecules. This technical guide provides an in-depth overview of the chemical and physical properties of **4'-methoxypropiophenone**, detailed experimental protocols for its synthesis, and its application in the preparation of valuable downstream products. Particular emphasis is placed on its role as a precursor in the synthesis of pharmaceuticals, including beta-blockers and Selective Estrogen Receptor Modulators (SERMs) like Raloxifene analogs, as well as other classes of compounds such as synthetic cathinones. This document is intended to be a comprehensive resource for researchers and professionals in organic chemistry and drug development, offering both foundational knowledge and practical methodologies.

### Introduction

**4'-Methoxypropiophenone**, also known as p-methoxypropiophenone, is an organic compound with the chemical formula  $C_{10}H_{12}O_{2}$ .[1] It typically appears as a white to off-white crystalline solid or a clear, colorless to amber liquid, possessing a mild, slightly sweet, or fruity odor.[1] Its utility in organic synthesis stems from the reactivity of both its ketone functional group and the electron-rich aromatic ring. The methoxy group at the para position directs electrophilic



substitution and influences the electronic properties of the molecule, making it a strategic starting material for various transformations.[1]

This guide will systematically explore the properties, synthesis, and synthetic applications of **4'-methoxypropiophenone**, providing detailed experimental procedures and quantitative data to facilitate its use in a laboratory setting.

# **Physicochemical and Spectroscopic Data**

A thorough understanding of the physical and chemical properties of a starting material is paramount for its effective use in synthesis. The key data for **4'-methoxypropiophenone** are summarized in the tables below.

**Physical and Chemical Properties** 

Property	Value "	Reference(s)
CAS Number	121-97-1	[1]
Molecular Formula	C10H12O2	[1]
Molecular Weight	164.20 g/mol	[2]
Appearance	White to off-white crystalline solid or clear colorless to amber liquid	[1]
Melting Point	27-29 °C	[2]
Boiling Point	273-275 °C	[2]
Density	0.937 g/mL at 25 °C	[2]
Refractive Index (n20/D)	1.5465	[2]
Solubility	Sparingly soluble in water; soluble in ethanol, ether, acetone, chloroform, and ethyl acetate.	[1]

# **Spectroscopic Data**



Spectroscopic analysis is essential for the identification and characterization of organic compounds. The following tables provide key spectroscopic data for **4'-methoxypropiophenone**.

Table 2.2.1: <sup>1</sup>H NMR Spectroscopic Data (90 MHz, CDCl<sub>3</sub>)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.92	d	2H	Aromatic (ortho to C=O)
6.91	d	2H	Aromatic (ortho to - OCH <sub>3</sub> )
3.83	S	3H	-OCH₃
2.92	q	2H	-CH <sub>2</sub> -
1.20	t	3H	-CH₃

Source: ChemicalBook[3]

Table 2.2.2: <sup>13</sup>C NMR Spectroscopic Data (CDCl<sub>3</sub>)

Chemical Shift (ppm)	Assignment
199.5	C=O
163.3	Aromatic C-OCH₃
130.5	Aromatic C-H (ortho to C=O)
130.2	Aromatic C-C=O
113.6	Aromatic C-H (ortho to -OCH₃)
55.4	-OCH₃
31.2	-CH <sub>2</sub> -
8.4	-CH₃



Note: Specific peak assignments can vary slightly based on the solvent and instrument frequency. Data compiled from various sources.[4][5]

Table 2.2.3: Infrared (IR) Spectroscopy Data (Liquid Film)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3000-2850	Medium	C-H stretch (aliphatic)
~1675	Strong	C=O stretch (aryl ketone)
~1600, 1575, 1510	Medium-Strong	C=C stretch (aromatic)
~1250	Strong	C-O stretch (aryl ether)
~1170	Strong	C-O stretch
~840	Strong	C-H bend (p-disubstituted benzene)

Note: IR peak positions are approximate. Data compiled from various sources.[6][7]

Table 2.2.4: Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
164	Moderate	[M] <sup>+</sup> (Molecular Ion)
135	High	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
107	Moderate	[M - C <sub>2</sub> H <sub>5</sub> CO] <sup>+</sup>
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Note: Fragmentation patterns can vary based on the ionization method.[8]

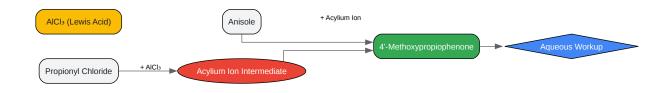
# Synthesis of 4'-Methoxypropiophenone

The most common and efficient method for the synthesis of **4'-methoxypropiophenone** is the Friedel-Crafts acylation of anisole.[9] This electrophilic aromatic substitution reaction involves



the reaction of anisole with an acylating agent, typically propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl<sub>3</sub>).[3][9]

## **Friedel-Crafts Acylation Workflow**



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Caption: Friedel-Crafts acylation of anisole.

## **Detailed Experimental Protocol: Friedel-Crafts Acylation**

This protocol describes the synthesis of **4'-methoxypropiophenone** from anisole and propionyl chloride.

Materials and Reagents:

- Anisole (1.0 eq)
- Propionyl chloride (1.1 eq)
- Anhydrous aluminum chloride (AlCl<sub>3</sub>) (1.2 eq)
- 1,2-Dichloroethane (anhydrous)
- Concentrated hydrochloric acid (HCI)
- 2% Sodium hydroxide (NaOH) solution
- Water
- Ice



Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Equipment:

- Round-bottom flask with a stirrer, thermometer, condenser, and dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

#### Procedure:

- Reaction Setup: To a round-bottom flask fitted with the necessary apparatus, add 1,2dichloroethane and anhydrous aluminum chloride (209 g). Cool the mixture to 0°C using an ice bath.[3]
- Addition of Propionyl Chloride: Slowly add propionyl chloride (127 g) dropwise to the stirred suspension over 75 minutes, maintaining the temperature between 0-5°C.[3]
- Addition of Anisole: After the addition of propionyl chloride is complete, allow the temperature to rise to 18°C. Then, add anisole (141.6 g) dropwise over 2 hours, maintaining the temperature at 20°C.[3]
- Reaction: Allow the reaction mixture to stand for 12 hours at room temperature.
- Work-up: Pour the reaction mixture into a beaker containing a mixture of ice (800 g), water (130 ml), and concentrated hydrochloric acid (130 ml).[3]
- Extraction: Transfer the mixture to a separatory funnel and separate the aqueous phase. Extract the aqueous phase twice with 1,2-dichloroethane (250 ml portions).[3]
- Washing: Combine the organic phases and wash with three 200 ml portions of 2% sodium hydroxide solution, followed by one 250 ml portion of water.[3]



- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[3]
- Purification: Distill the residue under vacuum to obtain pure 4'-methoxypropiophenone.[3]

Expected Yield: 66.4%[3] Physical Properties of Product: B.p. = 90°C/0.4 mmHg; m.p. = 26°C[3]

# Applications of 4'-Methoxypropiophenone in Organic Synthesis

**4'-Methoxypropiophenone** is a valuable precursor for a variety of more complex molecules, particularly in the pharmaceutical industry. Its ketone functionality allows for reactions such as reduction,  $\alpha$ -halogenation, and condensation, while the aromatic ring can undergo further electrophilic substitution.

## **Synthesis of Pharmaceutical Intermediates**

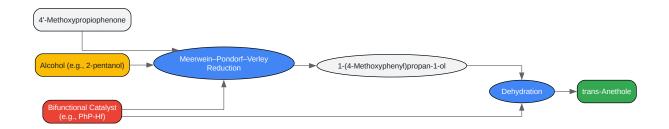
- **4'-Methoxypropiophenone** is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs).
- Beta-Blockers and Cardiovascular Drugs: The propiophenone core is a common structural motif in several cardiovascular drugs. Modifications at the α-position and reduction of the ketone are common strategies to build the necessary pharmacophores.[1]
- Selective Estrogen Receptor Modulators (SERMs): Propiophenone derivatives are critical
  intermediates in the synthesis of SERMs like Raloxifene. The methoxy group can influence
  the metabolic stability and electronic properties of the final drug molecule.[10]

# **Synthesis of Anethole**

**4'-Methoxypropiophenone** can be converted to anethole, a widely used fragrance and flavoring agent, through a cascade of Meerwein–Pondorf–Verley (MPV) reduction and dehydration reactions.[8]

Reaction Workflow:





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Caption: Synthesis of trans-Anethole from **4'-Methoxypropiophenone**.

## **Synthesis of Cathinone Analogs**

**4'-Methoxypropiophenone** is a known precursor for the synthesis of substituted cathinones, a class of compounds with stimulant properties. A common synthetic route involves  $\alpha$ -bromination of the ketone followed by reaction with an amine.

4.3.1. Experimental Protocol: Synthesis of 2-Ethylamino-1-(4-methoxyphenyl)propan-1-one (A Cathinone Analog)

This two-step protocol outlines a representative synthesis of a cathinone analog starting from **4'-methoxypropiophenone**.

Step 1: α-Bromination of **4'-Methoxypropiophenone** 

Materials and Reagents:

- 4'-Methoxypropiophenone
- Bromine
- Glacial acetic acid

Procedure:



- Dissolve 4'-methoxypropiophenone in glacial acetic acid.
- Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room temperature.
- Stir the reaction mixture until the red-brown color of bromine disappears.
- Pour the reaction mixture into ice water to precipitate the α-bromo-4'-methoxypropiophenone.
- Filter the solid, wash with water, and dry. The product can be purified by recrystallization from ethanol.

Step 2: Reaction with Ethylamine

Materials and Reagents:

- α-Bromo-4'-methoxypropiophenone
- Ethylamine (aqueous solution or gas)
- A suitable solvent (e.g., ethanol, acetonitrile)
- A base (e.g., triethylamine, potassium carbonate)

#### Procedure:

- Dissolve α-bromo-**4'-methoxypropiophenone** in the chosen solvent.
- Add the base to the solution.
- Slowly add the ethylamine solution or bubble ethylamine gas through the mixture while stirring.
- Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
- After completion, cool the reaction mixture and filter off any inorganic salts.



- Remove the solvent under reduced pressure.
- The crude product can be purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.

Expected Yields: Yields for these types of reactions can vary significantly based on the specific conditions and substrates used, but are typically in the range of 50-80% for each step.

#### **Other Reactions**

- Mannich Reaction: The α-protons of the ketone are acidic enough to participate in the Mannich reaction, a three-component condensation with an aldehyde (like formaldehyde) and a primary or secondary amine, to form β-amino ketones known as Mannich bases.
   These are versatile intermediates for the synthesis of various nitrogen-containing compounds.[11]
- Willgerodt-Kindler Reaction: This reaction allows for the conversion of aryl ketones, such as **4'-methoxypropiophenone**, to the corresponding thioamide by reacting it with sulfur and an amine (e.g., morpholine). The thioamide can then be hydrolyzed to the corresponding carboxylic acid or amide with the carbonyl group at the terminal position of the alkyl chain. [12][13]
- Reduction to Alcohol: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(4-methoxyphenyl)propan-1-ol, using various reducing agents such as sodium borohydride (NaBH<sub>4</sub>) or lithium aluminum hydride (LiAlH<sub>4</sub>).[8][14] This alcohol is also a useful synthetic intermediate.

# Signaling Pathway Modulation by Downstream Products: The Case of Raloxifene

As previously mentioned, **4'-methoxypropiophenone** is a precursor to SERMs like Raloxifene. Raloxifene exerts its therapeutic effects by modulating the estrogen receptor (ER) signaling pathway in a tissue-specific manner.[10][15]

Estrogen Receptor Signaling Pathway and Raloxifene's Mechanism of Action:





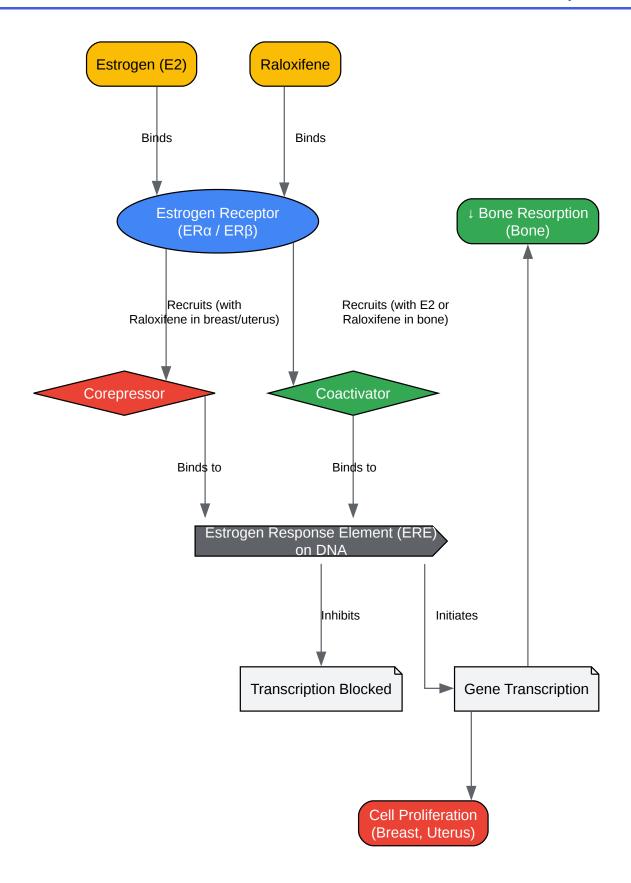


Estrogen (E2) normally binds to estrogen receptors (ERα or ERβ) in the cell nucleus. This binding causes a conformational change in the receptor, leading to its dimerization and interaction with coactivators. The receptor-coactivator complex then binds to Estrogen Response Elements (EREs) on the DNA, initiating the transcription of target genes that can promote cell proliferation in tissues like the breast and uterus.[5][16]

Raloxifene also binds to the estrogen receptor. However, the conformational change it induces is different from that caused by estrogen. In tissues like the breast and uterus, the Raloxifene-ER complex preferentially binds to corepressors instead of coactivators. This Raloxifene-ER-corepressor complex can still bind to EREs, but it blocks gene transcription, thus acting as an ER antagonist.[9][10]

Conversely, in bone tissue, the Raloxifene-ER complex appears to recruit coactivators, mimicking the effect of estrogen and promoting gene transcription that leads to a decrease in bone resorption. This makes Raloxifene an ER agonist in bone.[6][15]





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Caption: Raloxifene's modulation of the Estrogen Receptor signaling pathway.



### Conclusion

**4'-Methoxypropiophenone** is a commercially available and synthetically accessible compound that holds a significant position as a versatile building block in organic synthesis. Its utility is demonstrated in the preparation of a wide range of valuable compounds, from fragrances and flavorings to complex pharmaceutical agents. This guide has provided a comprehensive overview of its properties, detailed a reliable synthetic protocol, and explored its diverse applications. The ability to readily undergo transformations at both the ketone functional group and the aromatic ring makes **4'-methoxypropiophenone** a valuable tool in the arsenal of synthetic chemists in both academic and industrial settings. A thorough understanding of its reactivity and handling, as outlined in this document, will continue to facilitate the development of novel molecules and more efficient synthetic routes.

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